Fenridazon

Beschreibung

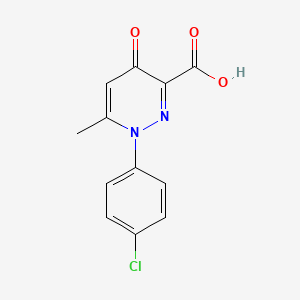

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-7-6-10(16)11(12(17)18)14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEKUYKSOCTBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058158 | |

| Record name | Fenridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832421 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68254-10-4 | |

| Record name | Fenridazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068254104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENRIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6E8BE2U25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Fenridazon

Synthetic Pathways for Fenridazon and its Salts

The synthesis of this compound, chemically known as 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxopyridazine-3-carboxylic acid, involves the construction of its pyridazine (B1198779) ring structure herts.ac.ukbcpcpesticidecompendium.org. Its salts, such as This compound-potassium (B1613160), are derived from the acid form bcpcpesticidecompendium.orgherts.ac.uk.

Condensation Reactions in this compound Synthesis

While the specific detailed synthetic pathway for this compound involving condensation reactions is not explicitly detailed in the search results, condensation reactions are fundamental in organic synthesis for forming larger molecules from smaller ones, often with the elimination of a small molecule like water or alcohol ijrpr.comlabxchange.org. These reactions are crucial for forming carbon-carbon or carbon-nitrogen bonds, which are essential for constructing complex molecular frameworks like those found in pharmaceutical and agrochemical compounds ijrpr.comlabxchange.orgmagritek.com. Given the pyridazine structure of this compound, it is highly probable that condensation reactions are integral steps in the formation of its heterocyclic ring system. Examples of condensation reactions commonly used in organic synthesis include Aldol condensation and Claisen condensation, which are used to form C-C bonds ijrpr.comlabxchange.orgmagritek.comsigmaaldrich.com.

Identification of Key Precursors and Intermediate Compounds

The precise key precursors and intermediate compounds in the synthesis of this compound are not explicitly detailed in the provided search results. However, the synthesis of related heterocyclic compounds often involves reactions between appropriately substituted precursors that undergo cyclization to form the final ring structure nih.govmdpi.com. For instance, the synthesis of other heterocyclic systems like 1,5-benzodiazepines involves the condensation of o-phenylenediamines and ketones nih.gov. Similarly, the synthesis of quinoline (B57606) analogs utilizes intermediates like 2,3-dimethyl-4-hydroxyquinoline mdpi.com. The synthesis of this compound would similarly rely on specific precursors that can assemble the 1,4-dihydropyridazine-3-carboxylic acid core with the 4-chlorophenyl and 6-methyl substituents.

Exploration of this compound Derivatives in Agrochemical Research

This compound and its derivatives have been explored in agrochemical research primarily for their utility as chemical hybridizing agents oup.comoup.comresearchgate.net.

Development and Application of this compound-Potassium (HYBREX®)

This compound-potassium, also known by the code RH-0007 and the trade name HYBREX®, is a prominent derivative of this compound oup.comoup.comresearchgate.netgoogle.com. It is a registered chemical hybridizing agent specifically used for the production of hybrid wheat researchgate.net. This compound-potassium is noted for its ability to induce a high percentage of male sterility (95-100%) in wheat while largely maintaining female fertility, a critical characteristic for the commercial production of hybrid seed researchgate.net. This selective action allows for cross-pollination and the generation of hybrid varieties oup.comresearchgate.net. HYBREX® was commercially used for hybrid wheat production in France researchgate.net.

Synthesis and Evaluation of Other this compound Analogues

Besides this compound-potassium, other derivatives of this compound have been mentioned, such as this compound-propyl bcpcpesticidecompendium.orggoogleapis.comgoogle.com. The synthesis of such ester derivatives typically involves the reaction of the carboxylic acid group of this compound with the corresponding alcohol (e.g., propanol (B110389) for this compound-propyl) google.com. This reaction can be facilitated by coupling agents or catalysts mdpi.com. The evaluation of these analogues in agrochemical research would focus on their efficacy in inducing male sterility, their selectivity, and other properties relevant to their use as chemical hybridizing agents or other potential agrochemical applications core.ac.ukmdpi.com. Research into analogues often involves modifying the substituents on the core structure to explore changes in activity and properties mdpi.com.

Molecular and Physiological Mechanisms of Fenridazon Action in Plants

Investigation of Fenridazon's Specific Molecular and Cellular Targets

Research indicates that this compound acts as a microsporogenesis inhibitor researchgate.netresearchgate.net. While the precise molecular and cellular targets of this compound are not exhaustively detailed in the provided search results, its impact on microspore development points towards interference with critical cellular processes occurring during this stage slideserve.comcambridge.org. Studies on other chemical hybridizing agents and male sterility mechanisms suggest potential targets could involve metabolic enzymes, protein complexes, or pathways regulating cell division and differentiation within the developing anther and pollen grains slideserve.comcambridge.orgnih.gov. For instance, some male sterility is linked to tapetal abnormalities, which are crucial for pollen development cambridge.org. This compound treatment has been observed to affect microspores, leading to abnormal morphology and eventual abortion slideserve.com.

Detailed Analysis of Microsporogenesis Inhibition by this compound

This compound is recognized for its selective effect on microsporogenesis or the development of viable pollen researchgate.net. Studies have shown that treated microspores exhibit structural abnormalities, such as wavy surfaces, and progress to plasmolysis and abortion slideserve.com. This suggests a disruption in cellular integrity and function during the microspore vacuolation stage slideserve.com. The pollen wall in treated plants has also been observed to be significantly thinner slideserve.com. This inhibition of microspore development ultimately results in male sterility researchgate.netherts.ac.uk.

Elucidation of Affected Biochemical and Developmental Pathways

As a microsporogenesis inhibitor, this compound interferes with the complex biochemical and developmental pathways required for the formation of functional pollen researchgate.netslideserve.comslideplayer.com. While specific pathways directly targeted by this compound are not explicitly identified, its effect on microspore development implies disruption of processes related to cell wall synthesis, cytoplasmic development, and potentially energy metabolism within the developing pollen slideserve.comcambridge.org. The abortion of microspores suggests interference with essential metabolic reactions or the regulation of programmed cell death during pollen development slideserve.comnumberanalytics.combyjus.com. The development of floral organs and pollen involves intricate developmental pathways regulated by various genes and hormones oup.comgoogle.comlainco.comfiveable.me. This compound's action as a CHA indicates it perturbs one or more of these critical pathways specifically in the male reproductive tissues researchgate.netcambridge.org.

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanism Elucidation

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool for understanding the relationship between the chemical structure of a compound and its biological activity, which can provide insights into its mechanism of action ijpras.comfrontiersin.orgopenbioinformaticsjournal.com. While the search results mention QSAR in the context of other chemical hybridizing agents and various biologically active compounds, specific detailed QSAR studies focused solely on elucidating the mechanism of action of this compound in plants were not prominently found frontiersin.orgcore.ac.uknih.gov. However, QSAR analysis generally involves correlating molecular descriptors (physicochemical properties, structural features) with biological responses to build models that can predict activity and suggest structural requirements for interaction with biological targets ijpras.comfrontiersin.orgopenbioinformaticsjournal.com. Applying QSAR to a series of this compound analogs could potentially help identify the key structural features responsible for its microsporogenesis inhibitory activity and provide clues about the nature of its molecular target(s) ijpras.comfrontiersin.orgopenbioinformaticsjournal.com.

Biological Efficacy and Agronomic Applications of Fenridazon

Induction of Male Sterility in Crop Species

The primary biological efficacy of fenridazon lies in its capacity to selectively inhibit the development of viable pollen, thereby inducing male sterility in treated plants. researchgate.netresearchgate.net This effect is particularly valuable in crops that are predominantly self-pollinating, such as wheat, where achieving cross-pollination for hybrid seed production is otherwise challenging. oup.comresearchgate.net this compound, and its derivative This compound-potassium (B1613160), function as microsporogenesis inhibitors, targeting the process of pollen formation. researchgate.netresearchgate.net

Efficacy of this compound in Wheat (Triticum aestivum L.) Genotypes

This compound has been investigated for its efficacy in inducing male sterility across various wheat genotypes. Studies have shown that this compound, particularly in its potassium salt form (HYBREX®), can induce high levels of male sterility in wheat. oup.comresearchgate.netcdnsciencepub.comcore.ac.uk Research indicates that this compound-group CHAs have been capable of inducing 95-100% male sterility in different wheat genotypes at specific application rates. core.ac.uk The effectiveness can be influenced by factors such as environmental conditions and the specific formulation used. researchgate.net For instance, the absorption and translocation of this compound in wheat to the floral primordia can be decreased at lower temperatures (4°C) compared to higher temperatures (24°C). researchgate.net Increased relative humidity at 24°C has also been shown to enhance this compound absorption. researchgate.net

Comparative Studies with Other Chemical Hybridizing Agents

This compound has been compared to other chemical hybridizing agents in terms of its efficacy in inducing male sterility. Early CHAs often presented limitations, including only partial male sterility, negative impacts on female fertility, and phytotoxic effects. cdnsciencepub.com While early chemical hybridizing agents explored for wheat showed strong phytotoxic effects and inadequate male sterility across different environments, leading to the development of next-generation CHAs like this compound-potassium. oup.com Other CHAs mentioned in the context of wheat include WL4811 (azetidine-3-carboxylic acid), clofencet (B1669200) (Genesis®, SQ1), and sintofen (Croisor® 100). researchgate.netresearchgate.netcdnsciencepub.com Some studies have also investigated ethyl oxanilates as microsporogenesis inhibitors in wheat, comparing their effects to standard chemical hybridizing agents. researchgate.net While some ethyl oxanilate derivatives showed male sterility induction, their efficacy and solubility varied. researchgate.net Ethrel is another CHA that has been used in wheat, but it has been noted to induce high female sterility at the rates required for male sterility. core.ac.uk this compound, as a next-generation CHA, aimed to overcome some of the drawbacks of earlier compounds, although challenges related to seed shrivelling were noted with this compound-potassium in some applications. google.com

Application in Hybrid Seed Production Systems

The induction of male sterility by this compound is directly applicable to hybrid seed production systems in crops like wheat. By rendering the female parent male sterile, cross-pollination with a fertile male parent is facilitated, leading to the production of F1 hybrid seeds. researchgate.netresearchgate.net This chemical approach simplifies the process compared to some traditional breeding methods. google.com

Impact on Female Fertility and Resultant Seed Yield Under Controlled Conditions

A critical consideration for any CHA, including this compound, is its impact on the female fertility of the treated plants and the subsequent hybrid seed yield. A commercially successful CHA must induce nearly complete male sterility while maintaining a high percentage of female fertility. researchgate.net Early CHAs often had limitations, including reduced female fertility and inhibited plant growth, which led to reduced seed set. cdnsciencepub.com While research on this compound specifically details its impact on female fertility and seed yield under controlled conditions in the provided snippets, the general requirement for CHAs is to minimize adverse effects on the female reproductive capacity to ensure adequate hybrid seed production. google.comresearchgate.net The issue of shrivelled seeds associated with this compound-potassium suggests that optimizing its application to avoid negative impacts on seed development is important for maximizing resultant seed yield. google.com

Synergistic Interactions with Genetic and Cytoplasmic Male Sterility Systems

Chemical hybridizing agents like this compound can potentially interact with genetic male sterility (GMS) and cytoplasmic male sterility (CMS) systems. CMS is a maternally inherited trait where male sterility is controlled by factors in the cytoplasm, often linked to mitochondrial genes. researchgate.neticm.edu.plmdpi.comnih.gov Genetic male sterility is controlled by nuclear genes. researchgate.neticm.edu.pl Cytoplasmic-genic male sterility (CGMS) involves the interaction of both cytoplasmic and nuclear genes, including fertility restorer (Rf) genes that can suppress the effect of sterile cytoplasm. researchgate.neticm.edu.plmdpi.complantlet.org

Influence of Synthetic Auxins (e.g., 2,4-Dichlorophenoxyacetic Acid) on this compound Efficacy

Synthetic auxins, such as 2,4-Dichlorophenoxyacetic Acid (2,4-D), are a class of plant growth regulators known for their herbicidal properties at certain concentrations, particularly on broadleaf weeds wikipedia.orgorst.edufbn.com. They function by mimicking natural plant hormones, leading to uncontrolled growth wikipedia.orgorst.edufbn.com. In the context of male sterility induction, chemical signals, including synthetic auxins like 2,4-D, have been shown to promote the effects of male sterility genes in systems mediated by Aegilops crassa cytoplasm researchgate.net.

Studies have investigated the use of synthetic auxins, including 2,4-D, alone and in combination with other chemical hybridizing agents, for inducing male sterility researchgate.net. For instance, the combination of Azetidine-3-carboxylic acid, another CHA, with 2,4-D demonstrated a high impact on male sterility induction researchgate.net. 2,4-D itself was observed to influence plant height and spike length in these experiments researchgate.net. However, based on the available search results, there are no detailed research findings or data presented that specifically describe the influence of synthetic auxins, such as 2,4-D, directly on the efficacy of this compound as a chemical hybridizing agent. The research discusses the role of synthetic auxins in promoting cytoplasm-mediated male sterility effects and their use in combination with other CHAs, but not their specific interaction or influence on this compound's ability to induce male sterility researchgate.net.

Advanced Analytical Methodologies for Fenridazon Research

Chromatographic Techniques for Residue Analysis of Fenridazon

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary technique for the separation and quantification of pesticide residues. oup.com.au Its application is crucial for analyzing compounds like this compound in various samples, including soil, water, and plant tissues. researchgate.net

HPLC coupled with an ultraviolet (UV) detector is a widely used method for the analysis of this compound. acs.org This approach is valued for its ability to separate the analyte of interest from other components in a sample mixture. researchgate.net The methodology for this compound typically involves a reversed-phase HPLC system.

In a specific application for analyzing This compound-potassium (B1613160) in wheat, the chromatographic separation was achieved using a Zorbax C8 column. acs.org The process utilized an isocratic mobile phase—a mixture of acetonitrile (B52724) and water containing an ion-pairing agent—pumped at a constant flow rate. acs.org Detection of the this compound compound was performed at a specific UV wavelength to ensure optimal sensitivity and selectivity. acs.orgactascientific.com

Table 1: HPLC-UV Chromatographic Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV Detector | acs.org |

| Column | Zorbax C8 | acs.org |

| Mobile Phase | Acetonitrile and water with ion-pairing agent | acs.org |

| Detection | UV Spectrophotometry | acs.org |

The analysis of this compound in complex plant matrices such as wheat grain and straw necessitates a thorough sample preparation and extraction protocol to isolate the analyte from interfering substances. acs.orgmdpi.com This step is critical for the accuracy and reliability of the final quantitative results. nih.gov

The established procedure for wheat grain and straw involves an initial extraction phase where the samples are treated with a methanol-water solution. acs.org Following extraction, a cleanup procedure is employed to remove co-extracted matrix components. This typically involves a liquid-liquid partitioning step, where the aqueous extract is washed with a non-polar solvent like hexane (B92381) to remove oils and other interferences. acs.org

Further cleanup is achieved by passing the extract through a C18 solid-phase extraction (SPE) cartridge. acs.org The cartridge retains the this compound, while allowing other impurities to pass through. Finally, the retained this compound is eluted from the cartridge with methanol, and the resulting solution is concentrated before being injected into the HPLC system for analysis. acs.org

Assessment of Method Sensitivity, Accuracy, and Precision in this compound Quantification

Validation of an analytical method is crucial to ensure that the generated data is reliable and fit for its intended purpose. nih.gov The key performance characteristics assessed during validation include sensitivity, accuracy, and precision. nih.gov

Sensitivity is determined by the method's Limit of Detection (LOD) and Limit of Quantitation (LOQ). For the HPLC-UV method developed for this compound in wheat, the limit of quantitation was established at 0.05 parts per million (ppm), demonstrating the method's capability to detect low levels of residue. acs.org

Accuracy refers to the closeness of the measured value to the true value and is typically evaluated through recovery studies. ui.ac.id In the analysis of this compound in wheat grain and straw, the method demonstrated high accuracy, with recovery rates ranging from 80% to 108%. acs.org These studies were conducted by spiking blank samples with known concentrations of this compound and analyzing them to determine the percentage of the analyte recovered. acs.org

Precision measures the degree of agreement among individual test results when the method is applied repeatedly. ui.ac.id It is often expressed as the Relative Standard Deviation (RSD). The analytical method for this compound showed excellent precision, with an RSD of 4.2%, indicating a low level of random error and high reproducibility of the results. acs.org

Table 2: Method Validation Parameters for this compound Quantification in Wheat

| Parameter | Definition | Result | Reference |

|---|---|---|---|

| Sensitivity (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 0.05 ppm | acs.org |

| Accuracy (Recovery) | The percentage of the true amount of a substance that is recovered during the analytical procedure. | 80-108% | acs.org |

| Precision (RSD) | A measure of the scatter of results between repeated measurements, expressed as the relative standard deviation. | 4.2% | acs.org |

Compliance with Regulatory Analytical Methodologies for Agricultural Compounds

Analytical methods used for the regulatory monitoring of agricultural compounds like this compound must adhere to stringent guidelines set by national and international bodies to ensure data quality and comparability. fda.gov Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidance on the validation of analytical methods for drugs and biologics, which share many principles with methodologies for agricultural compounds. bioanalysis-zone.comregulations.gov

The validation parameters assessed for the this compound method—including accuracy, precision, sensitivity, and specificity—are core components of these regulatory guidelines. fda.govfda.gov For instance, the FDA's guidance on bioanalytical method validation emphasizes the importance of establishing accuracy and precision over a specified concentration range. bioanalysis-zone.com Similarly, international guidelines, such as those from the International Council for Harmonisation (ICH), require thorough validation of analytical procedures to demonstrate their suitability for their intended purpose. fda.gov

The successful validation of the HPLC-UV method for this compound, demonstrating acceptable levels of accuracy, precision, and sensitivity, indicates its compliance with the fundamental requirements of regulatory analytical methodologies. acs.org Such validated methods are essential for generating reliable data for risk assessment, enforcement of maximum residue limits (MRLs), and ensuring fair trade practices.

Toxicological Research and Environmental Impact Assessment of Fenridazon

Toxicological Research on Fenridazon and Related Compounds

Toxicological research aims to understand the potential adverse effects of a substance on living organisms. For compounds used in agriculture, this often involves assessing various aspects of toxicity, including potential carcinogenicity and systemic effects, often utilizing experimental models and considering structure-activity relationships.

Carcinogenicity Potential Evaluation in Context of Structure-Activity Relationships with Related Hybridizing Agents

The evaluation of a chemical's carcinogenicity potential often involves considering its chemical structure in relation to known carcinogens, a practice known as structure-activity relationship (SAR) analysis epa.govilo.orgfda.govoncodesign-services.com. SAR studies can provide insights into potential biological activities, including the likelihood of causing cancer, based on the presence or arrangement of specific chemical groups within the molecule ilo.orgfda.govoncodesign-services.compreprints.orgnih.gov.

In the context of chemical hybridizing agents, an assessment involving clofencet (B1669200), a related wheat hybridizing agent, considered SAR with this compound. This assessment found little additional support for clofencet's carcinogenicity based on the SAR with this compound. epa.gov. Clofencet itself was classified by the EPA as a Group "C" carcinogen (possible human carcinogen) based on an observed increase in histiocytic sarcomas in female mice at a high dose epa.gov. This indicates that while a related compound showed some evidence of carcinogenicity in experimental models, the structural relationship with this compound did not provide strong supporting evidence for this effect in the case of clofencet. General approaches to predicting carcinogenicity using SAR concepts are employed in toxicology fda.govnih.govpolimi.it.

Assessment of Systemic Toxicity in Experimental Models

Assessment of systemic toxicity involves evaluating the potential for a substance to cause adverse effects in organs and tissues throughout the body following exposure. This is typically conducted using experimental animal models nih.gov.

While detailed systemic toxicity data specifically for this compound in experimental models is not extensively available in the provided information, related compounds used as chemical hybridizing agents have been subject to such studies. For instance, a chronic feeding study in dogs with clofencet demonstrated effects on the epididymis and testes, including tubular degeneration and absence of spermatozoa, at a dose of 5.0 mg/kg/day epa.gov. Acute toxicity studies are also standard in toxicological evaluations of such compounds epa.gov. The National Center for Biotechnology Information provides resources containing toxicological profiles of compounds, which can be used to understand potential risks ontosight.ai.

Environmental Fate and Persistence Studies

Environmental fate studies investigate how a substance behaves in the environment after its release, including how it is transformed, where it moves, and how long it persists fera.co.uksitubiosciences.comcriver.com. Persistence is a key factor in determining the potential for long-term environmental exposure and impact.

Investigation of Degradation Pathways in Soil and Aquatic Environments

The degradation of chemicals in soil and aquatic environments is a critical aspect of environmental fate assessment fera.co.uksitubiosciences.comcriver.com. Degradation can occur through various processes, including microbial metabolism (aerobic and anaerobic) and chemical reactions like hydrolysis and photolysis fera.co.ukcriver.comepa.gov.

Standard environmental fate testing includes studies to assess aerobic and anaerobic transformation in soil and aquatic sediment systems, as well as aerobic mineralization in surface waters fera.co.ukcriver.com. Hydrolysis as a function of pH and phototransformation in water are also investigated fera.co.ukcriver.com. While these types of studies are standard for evaluating the environmental fate of chemicals, specific detailed findings regarding the degradation pathways of this compound in soil or aquatic environments were not available in the provided search results.

Analysis of Environmental Mobility and Potential for Runoff

Environmental mobility refers to the potential for a substance to move through different environmental compartments, such as leaching through soil into groundwater or being transported by water runoff situbiosciences.comcriver.com. The potential for runoff is particularly relevant for substances applied to land, such as plant growth regulators epo.orggovinfo.govcedr.eu.

Studies on soil leaching and adsorption/desorption are conducted to assess a chemical's mobility in soil criver.comepa.gov. Runoff scenarios are also used in environmental modeling to estimate potential concentrations of substances in surface water bodies govinfo.gov. While the importance of analyzing environmental mobility and runoff is recognized in environmental risk assessment situbiosciences.comcedr.eu, specific data detailing the environmental mobility or runoff potential of this compound was not found in the provided information.

Ecological Impact Research

Ecological impact research evaluates the potential effects of a substance on non-target organisms and ecosystems situbiosciences.comipmcenters.org. This includes assessing toxicity to various organisms present in the environment, such as aquatic life, birds, mammals, and invertebrates epa.govsitubiosciences.comipmcenters.org.

Studies have been conducted to assess the toxicity of this compound and related compounds to aquatic organisms. For example, this compound-sodium has shown toxicity to bluegill sunfish (Lepomis macrochirus) with a 96-hour LC50 of 141.3 parts per million ipmcenters.org.

Compound Table

| Compound Name | PubChem CID |

| This compound | 197225 |

| This compound-potassium (B1613160) | 23667457 |

Data Table

| Organism | Endpoint | Value | Unit | Study Length |

| Bluegill sunfish | 96-hour LC50 | 141.3 | parts per million | 96 hours |

Evaluation of Effects on Non-Target Organisms

Evaluation of the potential effects of pesticides on non-target organisms is a crucial aspect of environmental risk assessment. Non-target organisms in agricultural ecosystems include beneficial insects (such as pollinators and natural enemies of pests), aquatic organisms (fish, invertebrates, and plants in nearby water bodies), soil-dwelling organisms (earthworms and microorganisms), birds, and mammals mdpi.comresearchgate.netresearchgate.net. Assessing pesticide toxicity to these organisms is a standard process for pesticide registration and environmental protection mdpi.com. Studies often involve evaluating acute and chronic toxicity through various endpoints, including survival, reproduction, development, and behavior researchgate.netirispublishers.com. Pesticides can affect non-target species through direct exposure, contact with residues, consumption of contaminated food or water, and indirect effects resulting from changes to habitats and the food chain pan-europe.infobeyondpesticides.org.

Due to the limited specific data found on the toxicological effects of this compound on non-target organisms in the provided search results, detailed research findings and data tables for this compound cannot be presented here.

Broader Environmental Implications within Agricultural Ecosystems

The use of chemical compounds in agriculture can have significant and far-reaching environmental implications within agricultural ecosystems and beyond earth.orgresearchgate.netdrawdown.orgworldwildlife.org. These implications can include the contamination of soil and water resources, impacts on biodiversity, disruption of ecosystem services, and potential for persistence and mobility in the environment researchgate.netpan-europe.infoearth.orgslideshare.netmdpi.com.

Pesticides applied to agricultural fields can be transported through runoff into nearby water bodies, leading to the contamination of rivers, lakes, and oceans, potentially disrupting aquatic ecosystems and harming aquatic life researchgate.netearth.orgslideshare.net. Pesticides can also contaminate soil, affecting soil health and the delicate balance of soil microorganisms essential for nutrient cycling and maintaining soil fertility researchgate.netearth.orgfrontiersin.orgnih.govmdpi.comphycoterra.commdpi.com. The persistence and mobility of chemicals in soil and water are key factors determining their potential for long-term environmental impact, including the risk of leaching into groundwater or reaching surface water mdpi.comepa.govnih.govherts.ac.uk.

Intensive agricultural practices, often involving the use of chemical inputs, have been identified as a major driver of biodiversity loss, affecting a wide range of species including beneficial insects like pollinators and natural pest predators pan-europe.infoearth.orgdrawdown.orgunep.orgeuropa.eu. The decline of these species can negatively impact ecosystem resilience and agricultural productivity earth.orgunep.org.

Specific information detailing the environmental fate, persistence, mobility, and broader environmental implications of this compound within agricultural ecosystems was not extensively available in the provided search results. While the general pathways and types of environmental impacts of agricultural chemicals are well-documented, specific research findings and data tables demonstrating these effects for this compound were not found.

Given the lack of specific data for this compound in the search results concerning its broader environmental implications within agricultural ecosystems, detailed research findings and data tables for this compound cannot be presented here.

Data Tables

Due to the limited availability of specific toxicological and environmental impact data for this compound in the consulted sources for the requested sections, interactive data tables cannot be generated.

Future Research Directions and Prospects for Fenridazon

Integration of Fenridazon Research with Emerging Genomic and Biotechnological Tools in Plant Breeding

Integrating this compound research with advancements in genomics and biotechnology holds significant promise for enhancing its application in plant breeding. Genomic tools can be utilized to better understand the genetic basis of male sterility induction by this compound and to identify genes or pathways that influence a plant's response to the CHA. This knowledge can aid in selecting genotypes that are more amenable to chemical hybridization or in developing lines specifically tailored for use with this compound. openaccessjournals.commdpi.comncsu.eduplantbreedbio.orgfrontiersin.orgnih.govmdpi.comresearchgate.net. Biotechnological approaches, such as marker-assisted selection or potentially even gene editing (though the latter would require careful consideration and regulatory approval), could be used in conjunction with this compound application to improve the efficiency and predictability of hybrid seed production arccjournals.comseedworld.comresearchgate.net. For instance, understanding the molecular targets of this compound could lead to the development of plants with modified sensitivity, allowing for lower application rates or more consistent results.

Refinement of Application Protocols for Enhanced Efficacy and Reduced Environmental Footprint

Refining the application protocols for this compound is essential to maximize its efficacy and minimize its environmental impact. Future research will investigate optimal application timing, concentration, and methods for different crop species and environmental conditions. Exploring alternative application techniques, such as targeted or root-based delivery, could improve the uptake and translocation of this compound to the reproductive tissues while reducing off-target exposure and potential environmental contamination google.com. Research on formulation improvements could also lead to more stable and effective products that require lower application rates. The aim is to develop precise application strategies that ensure high levels of male sterility with minimal use of the chemical, thereby enhancing the efficiency of hybrid seed production and reducing the environmental footprint.

Q & A

Q. What are the methodological considerations for synthesizing Fenridazon with high purity in laboratory settings?

To optimize synthesis, researchers should:

- Systematically vary reaction parameters (temperature, solvent, catalyst) and monitor outcomes via HPLC or GC-MS .

- Use spectroscopic techniques (NMR, IR) for structural validation and elemental analysis for stoichiometric confirmation .

- Document purification methods (recrystallization, column chromatography) with yield and purity data tabulated for reproducibility .

Q. How can researchers design initial biological activity assays for this compound?

- Employ dose-response experiments with controls (e.g., positive/negative controls) to establish baseline activity .

- Use cell-based assays (e.g., IC50 determination) or enzymatic inhibition studies, ensuring replicates (n ≥ 3) to assess variability .

- Validate results against known analogs to contextualize this compound’s efficacy .

Q. What stability-indicating analytical methods are recommended for this compound under varying environmental conditions?

- Conduct forced degradation studies (heat, light, pH extremes) and analyze degradation products via UPLC-MS .

- Compare stability profiles using kinetic modeling (e.g., Arrhenius plots for thermal degradation) .

- Report percent degradation and identify major degradation pathways in supplementary data .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

- Replicate experiments using standardized protocols (e.g., ICH guidelines for solubility and logP measurements) .

- Perform interlaboratory comparisons and use statistical tools (t-tests, ANOVA) to identify systematic errors .

- Publish detailed methodological appendices to enable cross-validation .

Q. What strategies ensure a comprehensive literature review on this compound’s mechanism of action?

- Use structured keyword searches (e.g., "this compound AND pharmacokinetics") across PubMed, SciFinder, and patent databases .

- Apply inclusion/exclusion criteria to filter studies by relevance (e.g., in vitro/in vivo models) and document the review process via PRISMA flowcharts .

- Annotate conflicting findings in a comparative table to highlight knowledge gaps .

Advanced Research Questions

Q. How can researchers design mechanistic studies to elucidate this compound’s interaction with biological targets?

- Combine molecular docking simulations (using software like AutoDock) with surface plasmon resonance (SPR) for binding affinity validation .

- Employ isotopic labeling (e.g., ¹⁴C-Fenridazon) to track metabolic pathways in vivo .

- Integrate transcriptomic/proteomic data to map downstream effects, using pathway analysis tools (KEGG, STRING) .

Q. What methodologies resolve contradictions in this compound’s efficacy across preclinical models?

- Conduct meta-analyses of existing data, weighting studies by sample size and methodological rigor .

- Perform sensitivity analyses to identify confounding variables (e.g., dosing regimens, animal strains) .

- Design head-to-head comparative studies under controlled conditions, reporting Cohen’s d effect sizes for clarity .

Q. How can computational modeling enhance experimental design for this compound’s structure-activity relationship (SAR) studies?

- Use QSAR models to prioritize synthetic targets based on predicted bioactivity and ADMET profiles .

- Validate in silico predictions with parallel synthesis libraries, applying multivariate regression to correlate structural motifs with activity .

- Share open-access datasets (e.g., ChEMBL) to facilitate collaborative model refinement .

Q. What experimental frameworks are suitable for assessing this compound’s long-term stability in formulation development?

- Implement accelerated stability testing (40°C/75% RH) over 6 months, with periodic sampling for HPLC-UV analysis .

- Apply Weibull statistical models to predict shelf life and identify critical degradation thresholds .

- Cross-reference results with excipient compatibility studies to optimize formulation matrices .

Q. How can cross-disciplinary approaches address gaps in this compound’s environmental impact assessments?

- Combine ecotoxicology assays (e.g., Daphnia magna mortality tests) with environmental fate modeling (EPI Suite) .

- Use lifecycle assessment (LCA) frameworks to quantify synthetic byproduct footprints and propose green chemistry alternatives .

- Publish datasets in FAIR-aligned repositories to support regulatory risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.